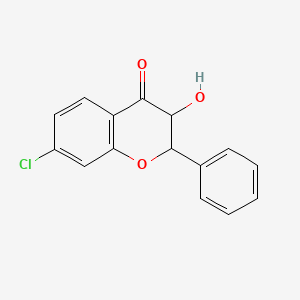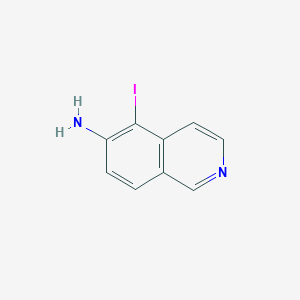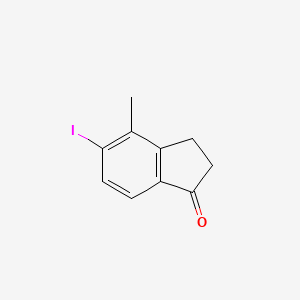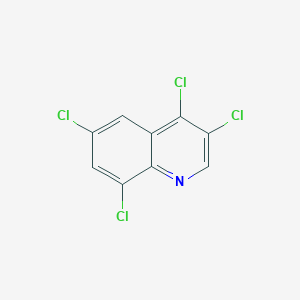
4-(2-Methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a methoxybenzyl group attached to the tetrahydroisoquinoline core, which imparts unique chemical and biological properties
准备方法
The synthesis of 4-(2-Methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 2-methoxybenzyl chloride and 2-methyl-1,2,3,4-tetrahydroisoquinoline.
Nucleophilic Substitution: The 2-methoxybenzyl chloride undergoes nucleophilic substitution with 2-methyl-1,2,3,4-tetrahydroisoquinoline in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-100°C) to facilitate the substitution reaction.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
化学反应分析
4-(2-Methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its fully saturated form.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzyl ring, using reagents like bromine or nitric acid.
Hydrolysis: Acidic or basic hydrolysis can cleave the methoxy group, yielding the corresponding phenol derivative.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-(2-Methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents targeting neurological disorders and cancer.
Pharmacology: The compound is studied for its interactions with various neurotransmitter receptors, including serotonin and dopamine receptors.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including natural product analogs and pharmaceuticals.
Biological Studies: Researchers investigate its effects on cellular pathways and its potential as a modulator of biological processes.
作用机制
The mechanism of action of 4-(2-Methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as neurotransmitter receptors. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and modulating mood and behavior. The compound’s effects on cellular pathways are mediated through its binding to these receptors, leading to downstream signaling events that alter cellular function.
相似化合物的比较
Similar compounds to 4-(2-Methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline include other tetrahydroisoquinoline derivatives and N-benzylphenethylamines. Some notable examples are:
属性
CAS 编号 |
90136-96-2 |
|---|---|
分子式 |
C18H21NO |
分子量 |
267.4 g/mol |
IUPAC 名称 |
4-[(2-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C18H21NO/c1-19-12-15-8-3-5-9-17(15)16(13-19)11-14-7-4-6-10-18(14)20-2/h3-10,16H,11-13H2,1-2H3 |
InChI 键 |
HOOJSQVECAIJPA-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(C2=CC=CC=C2C1)CC3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-boronic Acid Pinacol Ester](/img/structure/B11849598.png)


![[6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11849632.png)




![4-(Pyridin-3-yl)spiro[indoline-3,4'-piperidine]](/img/structure/B11849666.png)


![N-Benzyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B11849681.png)


